Ethyl tellurac
Overview
Description
Ethyl tellurac, also known as tetrakis(diethyldithiocarbamato)tellurium(IV), is an organotellurium compound with the molecular formula C20H40N4S8Te and a molecular weight of 720.68 g/mol . It is primarily used as a vulcanization accelerator in the rubber industry, enhancing the cross-linking process of rubber materials .
Scientific Research Applications
Ethyl tellurac has several applications in scientific research:
Safety and Hazards
When heated to decomposition, Ethyl tellurac emits very toxic fumes . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with acetone and transferred to a suitable container . Contaminated clothing and the absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . All contaminated surfaces should be washed with acetone followed by a soap and water solution . It should be stored under ambient temperatures and protected from exposure to light .
Mechanism of Action
Target of Action
Ethyl tellurac, also known as Tellurium diethyldithiocarbamate, is primarily used in rubber processing as an accelerator . It produces high modulus vulcanizates, particularly in Isobutylene-isoprene rubber (IIR) compounds . It is also commonly used for Natural rubber (NR), Styrene-butadiene rubber (SBR), Nitrile rubber (NBR), and Ethylene propylene diene monomer (M-class) rubber (EPDM) compounds .
Mode of Action
It is known to interact with its targets to produce high modulus vulcanizates . This interaction results in changes in the physical properties of the rubber compounds, enhancing their performance and durability .
Biochemical Pathways
It is known that the compound plays a crucial role in the vulcanization process of rubber, a chemical process that converts natural rubber or related polymers into more durable materials .
Pharmacokinetics
It is known that the compound is a yellow powder with a density of 148 g/cm^3 . It is soluble in chloroform, benzene, and carbon disulfide, slightly soluble in alcohol and gasoline, and insoluble in water . These properties may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the production of high modulus vulcanizates in rubber compounds . This enhances the physical properties of the rubber, making it more durable and resistant to wear and tear .
Biochemical Analysis
Biochemical Properties
Ethyl tellurac plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the strong affinity of tellurium for sulfur atoms in thiol groups. This compound has been shown to inhibit enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance . By inhibiting these enzymes, this compound can disrupt cellular redox homeostasis, leading to oxidative stress and potential cell damage.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in cells by inhibiting antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress can result in damage to cellular components, including lipids, proteins, and DNA . Additionally, this compound can affect cell signaling pathways, particularly those involved in the cellular response to oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response . This activation leads to the upregulation of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, this compound can inhibit the activity of enzymes that are crucial for maintaining cellular redox balance . This inhibition leads to an increase in ROS levels, which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by activating the Nrf2 pathway, leading to the upregulation of antioxidant defense genes . This dual mechanism of action—enzyme inhibition and gene expression modulation—contributes to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to light and can degrade upon prolonged exposure . This degradation can reduce its effectiveness in biochemical assays and experiments. Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in terms of inducing oxidative stress and modulating gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and activate antioxidant defense pathways without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, leading to cell death and tissue injury. Studies in animal models have shown that high doses of this compound can result in hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are likely due to the compound’s ability to induce excessive oxidative stress and disrupt cellular redox balance.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites can further interact with cellular components, contributing to the overall biochemical effects of this compound. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, such as thioredoxin reductase . This inhibition can disrupt metabolic pathways and alter metabolite levels, leading to changes in cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by cells through active transport mechanisms, such as those mediated by organic anion transporters . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells. This subcellular localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in maintaining cellular redox balance . This compound can also undergo post-translational modifications, such as phosphorylation and ubiquitination, which can affect its localization and activity . These modifications can direct this compound to specific cellular compartments, enhancing its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tellurac is synthesized by reacting tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+4NaS2CN(C2H5)2→Te(S2CN(C2H5)2)4+4NaCl
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with stirring mechanisms to ensure uniformity. The reaction mixture is then filtered to remove any impurities, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl tellurac undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: It can participate in substitution reactions where the diethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New organotellurium compounds with different ligands.
Comparison with Similar Compounds
Similar Compounds
Zinc diethyldithiocarbamate: Another dithiocarbamate compound used as a vulcanization accelerator.
Tellurium diethyldithiocarbamate: Similar to ethyl tellurac but with different ligand structures.
Copper diethyldithiocarbamate: Used in similar applications but with different metal centers.
Uniqueness
This compound is unique due to its high efficiency as a vulcanization accelerator and its ability to produce high modulus vulcanizates, particularly in isobutylene-isoprene rubber compounds. Its non-staining and non-discoloring properties make it suitable for use in light-colored rubber products .
Properties
IUPAC Name |
[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADTZHAWDPZVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4S8Te | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020594 | |
Record name | Ethyl tellurac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
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Record name | Ethyl tellurac | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYL TELLURAC | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
20941-65-5 | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl tellurac | |
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Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |
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Record name | ETHYL TELLURAC | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 244 °F (NTP, 1992) | |
Record name | ETHYL TELLURAC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20397 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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